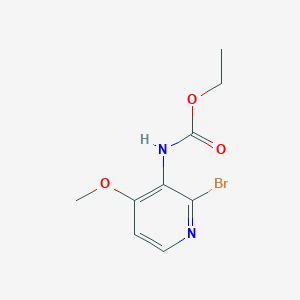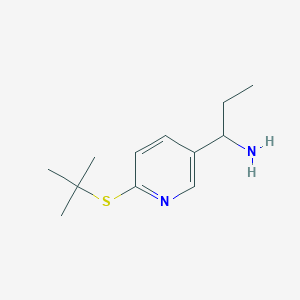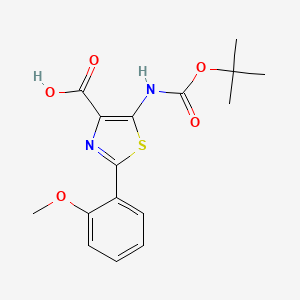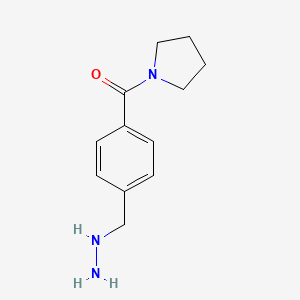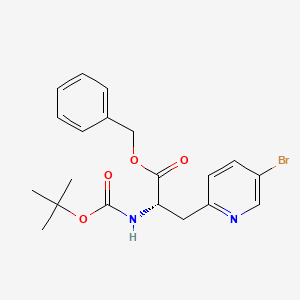
(S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that features a benzyl group, a bromopyridine moiety, and a tert-butoxycarbonyl-protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromopyridine intermediate: This step involves the bromination of pyridine using bromine or a brominating agent under controlled conditions.
Coupling with benzyl group: The bromopyridine intermediate is then coupled with a benzyl group through a nucleophilic substitution reaction.
Introduction of the tert-butoxycarbonyl-protected amino group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the tert-butoxycarbonyl-protected amino group can be deprotected under physiological conditions to reveal an active amine group. These interactions can modulate biological pathways and lead to various effects.
類似化合物との比較
Similar Compounds
- (S)-Benzyl3-(5-chloropyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
- (S)-Benzyl3-(5-fluoropyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
- (S)-Benzyl3-(5-iodopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
(S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogen atoms may not. This uniqueness can be leveraged in designing molecules with specific properties and activities.
特性
| 1263377-53-2 | |
分子式 |
C20H23BrN2O4 |
分子量 |
435.3 g/mol |
IUPAC名 |
benzyl (2S)-3-(5-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H23BrN2O4/c1-20(2,3)27-19(25)23-17(11-16-10-9-15(21)12-22-16)18(24)26-13-14-7-5-4-6-8-14/h4-10,12,17H,11,13H2,1-3H3,(H,23,25)/t17-/m0/s1 |
InChIキー |
IYQGFSUIHUUFFH-KRWDZBQOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=C1)Br)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





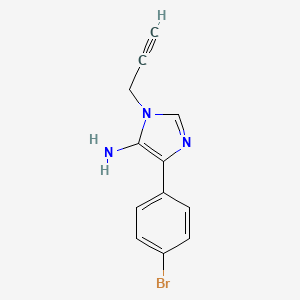
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol](/img/structure/B11807563.png)

![7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine](/img/structure/B11807584.png)

